molecular formula C8H6N2O B148214 Imidazo[1,2-A]pyridine-7-carbaldehyde CAS No. 136117-73-2

Imidazo[1,2-A]pyridine-7-carbaldehyde

Cat. No. B148214
M. Wt: 146.15 g/mol
InChI Key: QUMWTXLNMLEBJH-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-7-carbaldehyde is a compound that belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic compounds containing a pyridine ring fused with an imidazole ring. These compounds have garnered interest due to their diverse chemical properties and potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved through various methods. One approach involves "water-mediated" hydroamination, which allows for the synthesis of methylimidazo[1,2-a]pyridines without the need for a deliberate addition of a catalyst . Additionally, silver-catalyzed intramolecular aminooxygenation has been used to produce imidazo[1,2-a]pyridine-3-carbaldehydes in moderate to good yields . Another method includes a one-pot three-component reaction using Fe3O4@SiO2–OSO3H as an efficient heterogeneous nanocatalyst to synthesize related structures . Furthermore, strategies such as carbene transformations or C-H functionalizations have been highlighted as green and atom-economical approaches to synthesize imidazo[1,2-a]pyridine derivatives .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives can be quite versatile. For instance, derivatives with different hydroxyaryl units have been developed to potentially form an intramolecular hydrogen-bonded seven-membered ring, which can exhibit different conformations and affect properties like luminescence . The imidazo[1,5-a]pyridine skeleton, in particular, has been used as a platform for generating new types of stable N-heterocyclic carbenes .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine carbenes can undergo various chemical reactions. For example, they can participate in three-component reactions with aldehydes and dimethyl acetylenedicarboxylate or allenoates to produce fully substituted furans . Additionally, functionalized naphtho[1',2':4,5]imidazo[1,2-a]pyridines have been synthesized via rhodium-catalyzed cascade reactions involving C–H bond carbenoid insertion and [5 + 1] annulation .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives can vary widely depending on their specific substituents and structural conformations. Some derivatives have been shown to exhibit bright excited-state intramolecular proton transfer (ESIPT) luminescence in the solid state, with quantum yields up to 0.45 . The presence of different functional groups and the ability to form intramolecular hydrogen bonds can significantly influence the photophysical properties of these compounds.

Relevant Case Studies

In the realm of biological applications, a study synthesized 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde and further reacted it with different aryl ketones to yield compounds that were evaluated for their antimicrobial activities, demonstrating the potential of these compounds in medicinal chemistry10.

Scientific Research Applications

  • Imidazo[1,2-A]pyridine-7-carbaldehyde

    • Scientific Field : Organic Chemistry .
    • Application Summary : This compound is a type of aromatic heterocycle . It’s often used in the synthesis of other complex organic compounds .
    • Methods of Application : The specific methods of application can vary widely depending on the desired synthesis .
    • Results or Outcomes : The outcomes also depend on the specific reactions involved .
  • Imidazopyridine

    • Scientific Field : Medicinal Chemistry and Material Science .
    • Application Summary : Imidazopyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It’s also useful in material science because of its structural character .
    • Methods of Application : Synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry .
    • Results or Outcomes : The outcomes can vary widely, but it’s been reported that many promising innovations have been made in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .
  • Functionalization of Imidazo[1,2-a]pyridines

    • Scientific Field : Organic Synthesis .
    • Application Summary : Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
    • Methods of Application : This review summarizes the recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
    • Results or Outcomes : The outcomes can vary widely, but the direct functionalization of imidazo[1,2-a]pyridines has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
  • Imidazo[1,5-a]pyridine Derivatives

    • Scientific Field : Material Science and Pharmaceutical Chemistry .
    • Application Summary : This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field .
    • Methods of Application : The specific methods of application can vary widely depending on the desired synthesis .
    • Results or Outcomes : In recent years many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .
  • Imidazo[1,2-a]pyridine-7-carbaldehyde

    • Scientific Field : Organic Chemistry .
    • Application Summary : This compound is often used in the synthesis of other complex organic compounds . It’s a type of aromatic heterocycle .
    • Methods of Application : The specific methods of application can vary widely depending on the desired synthesis .
    • Results or Outcomes : The outcomes also depend on the specific reactions involved .
  • Functionalization of Imidazo[1,2-a]pyridines via Radical Reactions

    • Scientific Field : Organic Synthesis .
    • Application Summary : Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
    • Methods of Application : This review summarizes the recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
    • Results or Outcomes : The outcomes can vary widely, but the direct functionalization of imidazo[1,2-a]pyridines has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Safety And Hazards

Imidazo[1,2-A]pyridine-7-carbaldehyde is classified under the GHS07 hazard class. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .

Future Directions

Imidazo[1,2-A]pyridine-7-carbaldehyde has been attracting substantial interest due to its potential pharmaceutical applications. It is considered a privileged structure because of its occurrence in many natural products . Future research will likely focus on developing environmentally benign synthetic strategies and overcoming challenges associated with the reported methods .

properties

IUPAC Name

imidazo[1,2-a]pyridine-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-6-7-1-3-10-4-2-9-8(10)5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMWTXLNMLEBJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10452450
Record name IMIDAZO[1,2-A]PYRIDINE-7-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-A]pyridine-7-carbaldehyde

CAS RN

136117-73-2
Record name Imidazo[1,2-a]pyridine-7-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136117-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name IMIDAZO[1,2-A]PYRIDINE-7-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of imidazo[1,2-a]pyridin-7-yl-methanol (1 eq.) in chloroform was added MnO2 (10 eq.). The dark suspension was heated at 60° C. for 30 min, filtered through a pad of celite and the solvent removed under reduced pressure to afford imidazo[1,2-a]pyridine-7-carbaldehyde which was used as such without further purification.
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Synthesis routes and methods II

Procedure details

To imidazo[1,2-a]pyridin-7-yl-methanol (100 mg, 0.7 mmol) suspended in chloroform (5 ml) at room temperature was added 1,1,1-tris(acetyloxy)-1,1-dihydro-1,2-benziodoxol-3-(1H)-one (Dess-Martin periodinane, 0.373 g, 0.9 mmol, 1.3 equiv). This mixture was stirred at room temperature overnight and then dilute sodium hydroxide solution was added and the mixture was stirred for 60 minutes. The mixture was then extracted with dichloromethane and the organic liquors were concentrated in vacuo to furnish imidazo[1,2-a]pyridine-7-carbaldehyde (90 mg) as a white solid. 1H NMR (400 MHz, DMSO-d6): 10.00 (1H, s), 8.67 (1H, d), 8.33 (1H, s), 8.20 (1H, s), 7.86 (1H, d), 7.25 (1H, dd).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Scribner, R Dennis, J Hong, S Lee, D McIntyre… - European Journal of …, 2007 - Elsevier
Coccidiosis is the major cause of morbidity and mortality in the poultry industry. Protozoan parasites of the genus Eimeria invade the intestinal lining of the avian host causing tissue …
Number of citations: 68 www.sciencedirect.com
A Scribner, R Dennis, S Lee, G Ouvry, D Perrey… - European journal of …, 2008 - Elsevier
Coccidiosis is the major cause of morbidity and mortality in the poultry industry. Protozoan parasites of the genus Eimeria invade the intestinal lining of the avian host causing tissue …
Number of citations: 48 www.sciencedirect.com

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